1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
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Description
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
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Scientific Research Applications
ABCB1 Inhibitors and Biological Properties
Research into compounds with the moiety 2-[(3-methoxyphenylethyl)phenoxy] has led to the design of new ABCB1 inhibitors. These inhibitors have shown promise in improving the efficacy of chemotherapy by overcoming drug resistance in cancer cells. Specifically, modifications involving basic nuclei such as N-4-methylpiperazine have resulted in compounds with potent inhibitory activity against ABCB1, highlighting the relevance of structural modifications in enhancing biological properties (Colabufo et al., 2008).
Enzyme Inhibition for Therapeutic Application
A study synthesized cyclic urea derivatives to explore their inhibition profiles against key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are significant in various physiological processes, and their inhibition can lead to therapeutic applications in diseases such as Alzheimer's and glaucoma. The findings suggest that structural elements within these compounds significantly influence their enzyme inhibition capabilities, offering insights into the design of new therapeutic agents (Sujayev et al., 2016).
Antiproliferative Screening and Cancer Treatment
A study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents revealed compounds with significant antiproliferative effects against cancer cell lines. This research underscores the potential of such compounds in developing new cancer treatments. Particularly, derivatives showed varying degrees of effectiveness, with some exhibiting selectivity towards breast carcinoma cells, suggesting the importance of structural features in targeting specific cancer types (Perković et al., 2016).
Synthesis and Modification for Enhanced Biological Activity
Research focused on the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects demonstrates the versatility of urea derivatives in medicinal chemistry. These compounds have been evaluated for their inhibitory effects on important enzymes, highlighting the utility of structural modifications in enhancing biological activity and potential therapeutic applications (Sujayev et al., 2016).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-28-13-15-30(16-14-28)23(20-10-11-22-19(17-20)7-6-12-29(22)2)18-26-25(31)27-21-8-4-5-9-24(21)32-3/h4-5,8-11,17,23H,6-7,12-16,18H2,1-3H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWSTFDUWFKRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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